molecular formula C14H12O6 B1595060 6,7-Diacetoxy-4-methylcoumarin CAS No. 55939-28-1

6,7-Diacetoxy-4-methylcoumarin

Cat. No.: B1595060
CAS No.: 55939-28-1
M. Wt: 276.24 g/mol
InChI Key: JMRACYBIVVGICX-UHFFFAOYSA-N
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Description

6,7-Diacetoxy-4-methylcoumarin is a chemical compound with the empirical formula C14H12O6 . It is a derivative of coumarin, a natural polyphenolic compound found in many plants .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing coumarin derivatives . This method involves the condensation of ethyl acetoacetate with resorcinol under the influence of various Lewis acids .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a coumarin core structure with acetoxy groups at the 6 and 7 positions and a methyl group at the 4 position . The molecular weight of this compound is 276.24 .


Chemical Reactions Analysis

The chemical reactions involving this compound are largely influenced by the functional groups present in the molecule. For instance, the acetoxy groups at the 6 and 7 positions can undergo reactions typical of esters .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.24 and an empirical formula of C14H12O6 . The compound is characterized by its stability and strong fluorescence, which makes it valuable in fluorescent probes .

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of 4-methylcoumarin derivatives, including modifications like 6,7-Diacetoxy-4-methylcoumarin. These compounds have shown considerable anticancer capacity against various human cancer cell lines, including chronic myelogenous leukemia, colon adenocarcinoma, and breast adenocarcinoma. The structure–activity relationship (SAR) studies reveal that specific substitutions on the coumarin nucleus significantly affect their cytotoxic activities, suggesting the potential for designing novel chemotherapeutic agents (Miri et al., 2016).

Modulation of Biochemical and Cellular Processes

4-Methylcoumarin derivatives, including those with diacetoxy groups, have been studied for their ability to modulate biochemical pathways and cellular processes. One such study indicated that DAMTC (7,8-diacetoxy-4-methylcoumarin) regulates cytoskeletal reorganization and cell motility in human lung adenocarcinoma cells, highlighting its potential therapeutic role in lung cancer by affecting apoptosis and inhibiting cell motility (Goel et al., 2012).

Antioxidant Activity

Coumarin derivatives, including this compound, have been recognized for their antioxidant properties. These compounds exhibit strong scavenging activities against various reactive oxygen species, suggesting their potential use in preventing oxidative stress-related diseases. The structural features of these compounds, particularly the hydroxyl and acetoxy groups, play a crucial role in their antioxidant efficacy (Malhotra et al., 2016).

Neuroprotective Effects

The neuroprotective effects of 4-methylcoumarins have been assessed in cell models of oxidative stress-induced neurodegeneration. Compounds with specific structural modifications, such as ortho-dihydroxy or ortho-diacetoxy substituents, show considerable neuroprotective and antioxidant effects, potentially useful for the management of neurodegenerative diseases (Malhotra et al., 2016).

Mechanism of Action

Target of Action

6,7-Diacetoxy-4-methylcoumarin, also known as 4-methyl-2-oxo-2H-chromene-6,7-diyl diacetate, is a derivative of coumarin . Coumarins are natural polyphenolic compounds with significant pharmacological activities . The primary target of this compound is the enzyme Protein Transacetylase (TAase) .

Mode of Action

The compound interacts with its target, TAase, by catalyzing the transfer of the acetyl group from this compound to Glutathione S-Transferase (GST), another enzyme . This interaction results in the acetylation of some lysine residues in the active site of GST, leading to the inhibition of the catalytic activity of GST .

Biochemical Pathways

The inhibition of GST by this compound affects the glutathione metabolic pathway . GST plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . Therefore, the inhibition of GST can lead to an increase in oxidative stress in cells .

Pharmacokinetics

Like other coumarin derivatives, it is expected to have good bioavailability due to its lipophilic nature .

Result of Action

The inhibition of GST by this compound can lead to an increase in oxidative stress in cells . This increase in oxidative stress can lead to cell death, which is why coumarin derivatives are often studied for their potential anticancer properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and metabolism of the compound .

Properties

IUPAC Name

(7-acetyloxy-4-methyl-2-oxochromen-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-7-4-14(17)20-11-6-13(19-9(3)16)12(5-10(7)11)18-8(2)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRACYBIVVGICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204535
Record name 2H-1-Benzopyran-2-one, 6,7-bis(acetyloxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55939-28-1
Record name 6,7-Diacetoxy-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055939281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 6,7-bis(acetyloxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIACETOXY-4-METHYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS09RD1A9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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